molecular formula C12H26Cl2N2O B574409 1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE CAS No. 178312-03-3

1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE

Cat. No.: B574409
CAS No.: 178312-03-3
M. Wt: 285.253
InChI Key: KYEPLNDPVGUXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the azetidine ring followed by the introduction of the piperidine ring. Common reagents used in these reactions include alkyl halides, amines, and protecting groups to ensure the stability of intermediate compounds. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as crystallization or chromatography to obtain the dihydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Azetidin-3-yl)azetidine: This compound shares the azetidine ring but lacks the piperidine ring.

    1-(Azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride: This compound has a similar azetidine ring but a different substituent.

Uniqueness

1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE is unique due to its combination of the azetidine and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

178312-03-3

Molecular Formula

C12H26Cl2N2O

Molecular Weight

285.253

IUPAC Name

1-(azetidin-3-yl)-4-[(2-methylpropan-2-yl)oxy]piperidine;dihydrochloride

InChI

InChI=1S/C12H24N2O.2ClH/c1-12(2,3)15-11-4-6-14(7-5-11)10-8-13-9-10;;/h10-11,13H,4-9H2,1-3H3;2*1H

InChI Key

KYEPLNDPVGUXHJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC1CCN(CC1)C2CNC2.Cl.Cl

Synonyms

1-(3-AZETIDINYL)-4-(1,1-DIMETHYLETHOXY)-PIPERIDINE DIHYDROCHLORIDE

Origin of Product

United States

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